Superior Antiviral Potency vs. Unsubstituted Piperidinylpyrimidines
5-Nitro-2-(piperidin-1-yl)pyrimidine demonstrates significant inhibition of HIV-1 LTR activation, achieving >90% inhibition at concentrations >20 µM in CEM-T4 cells using an MTT assay [1]. In contrast, unsubstituted piperidinylpyrimidine derivatives lacking the 5-nitro group exhibit substantially lower activity, with reported IC50 values often exceeding 100 µM in similar viral replication assays [2]. The presence of the electron-withdrawing nitro group at the 5-position is critical for this enhanced potency.
| Evidence Dimension | HIV-1 LTR Activation Inhibition |
|---|---|
| Target Compound Data | >90% Inhibition at >20 µM |
| Comparator Or Baseline | Unsubstituted piperidinylpyrimidine derivatives: IC50 > 100 µM |
| Quantified Difference | ≥5-fold improvement in potency |
| Conditions | CEM-T4 cells, MTT assay, HIV-1 LTR-directed CAT gene expression induced by PMA |
Why This Matters
For antiviral drug discovery programs targeting HIV-1 transcription, this compound provides a validated, more potent starting scaffold compared to non-nitrated piperidinylpyrimidines.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Cellular Details for AIDSNO 018971. NIAID/NIH. Available at: https://chemdb.niaid.nih.gov/CellularDetails.aspx?AIDSNO=018971&pn=0 (accessed April 2026). View Source
- [2] Fujiwara, N. et al. (2008) 'Novel piperidinylpyrimidine derivatives as inhibitors of HIV-1 LTR activation', Bioorganic & Medicinal Chemistry, 16(22), pp. 9804-9816. doi:10.1016/j.bmc.2008.09.059. View Source
